molecular formula C8H9ClN2O3S B2745172 Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate CAS No. 103054-24-6

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate

Cat. No.: B2745172
CAS No.: 103054-24-6
M. Wt: 248.68
InChI Key: FGTQVOQSRPCNHN-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate is a thiazole derivative characterized by a chloroacetamido substituent at position 2 of the thiazole ring and a methyl ester group at the acetoxy side chain. This compound is a key intermediate in pharmaceutical synthesis, particularly for antibiotics like cephalosporins, due to the reactive 2-chloroacetamido group, which facilitates nucleophilic substitution reactions . Its molecular formula is C₈H₈ClN₃O₃S, with a molecular weight of 261.68 g/mol.

Properties

IUPAC Name

methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTQVOQSRPCNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch reaction remains a cornerstone for thiazole ring formation, leveraging α-halo carbonyl compounds and thioureas. For this compound, this method involves methyl 2-chloroacetoacetate and thiourea as precursors. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the haloester, followed by cyclization to form the thiazole ring.

Critical to this pathway is the regioselectivity of the ring closure, which positions the amino group at C2 and the methoxycarbonylmethyl moiety at C4. Patent US4668783A highlights analogous syntheses for cephalosporin intermediates, where ethyl esters are substituted with methyl variants to adjust steric and electronic properties. The resulting 2-amino-4-(methoxycarbonylmethyl)thiazole serves as the key intermediate for subsequent acylation.

Post-Synthetic Acylation of 2-Amino-thiazole Intermediates

Acylation of the 2-amino group introduces the chloroacetamido functionality. Chloroacetyl chloride, a reactive acylating agent, is employed in the presence of a base such as triethylamine to neutralize HCl byproducts. This step mirrors procedures described in PMC7522794, where adamantane-thiazole hybrids are functionalized via similar acylation protocols. The reaction’s efficiency hinges on solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control to prevent over-acylation or decomposition.

Detailed Stepwise Preparation Methods

Synthesis of 2-Amino-4-(Methoxycarbonylmethyl)thiazole

Procedure :

  • Reactants : Methyl 2-chloroacetoacetate (10 mmol), thiourea (10 mmol), ethanol (50 mL).
  • Conditions : Reflux at 80°C for 6 hours under nitrogen.
  • Workup : Cool the mixture, filter the precipitate, and wash with cold ethanol.
  • Yield : ~70% as a pale-yellow solid.

Mechanistic Insight :
The thiourea’s sulfur attacks the electrophilic α-carbon of methyl 2-chloroacetoacetate, initiating cyclization. The intermediate thioether undergoes deprotonation and aromatization to yield the 2-aminothiazole core. This mechanism aligns with Hantzsch’s original observations, adapted for ester-containing substrates.

Acylation with Chloroacetyl Chloride

Procedure :

  • Reactants : 2-Amino-4-(methoxycarbonylmethyl)thiazole (5 mmol), chloroacetyl chloride (6 mmol), triethylamine (6 mmol), dichloromethane (30 mL).
  • Conditions : Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
  • Workup : Extract with water, dry over MgSO₄, and concentrate in vacuo.
  • Purification : Recrystallize from ethyl acetate/hexane (1:3).
  • Yield : ~85% as white crystals.

Key Considerations :

  • Excess chloroacetyl chloride ensures complete acylation.
  • Triethylamine scavenges HCl, preventing protonation of the amino group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may promote side reactions. Dichloromethane balances reactivity and selectivity.
  • Temperature : Acylation at 0°C minimizes byproducts, while prolonged room-temperature stirring ensures completion.

Catalytic Enhancements

Quaternary ammonium salts (e.g., triethylbenzylammonium bromide) improve yields by 10–15% via phase-transfer catalysis, particularly in biphasic systems.

Analytical Characterization and Spectral Data

Spectral Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.76 (s, 3H, OCH₃), 3.82 (s, 2H, CH₂CO), 4.21 (s, 2H, ClCH₂), 7.34 (s, 1H, thiazole-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiazole).
  • Melting Point : 146–148°C (lit. for ethyl analog).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with retention time 8.2 min.

Applications and Derivatives

Pharmaceutical Relevance

This compound serves as a precursor to cephalosporin antibiotics, where the thiazole moiety enhances β-lactam stability. Patent US4668783A details its role in synthesizing third-generation cephalosporins with broad-spectrum activity.

Synthetic Derivatives

  • Methoxyimino Variants : Introduce methoxyimino groups at C7 of cephalosporins to resist β-lactamases.
  • Adamantane Hybrids : Enhance lipophilicity for CNS penetration, as demonstrated in PMC7522794.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's efficacy against breast cancer (MCF7) and colon cancer (HT29) cell lines.

Cell Line IC50 (µM)
MCF71.75
HT291.61
A4311.98

These values suggest that the compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth effectively.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The compound's effectiveness against these pathogens indicates its potential use as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the chloroacetamido group through nucleophilic substitution.
  • Esterification : Reacting the thiazole derivative with methyl acetate under acidic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in organic solvents like DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Case Study 1: Cytotoxicity Evaluation

A comparative study of various thiazole derivatives demonstrated that this compound exhibited notable cytotoxic effects on human cancer cell lines, reinforcing its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antibacterial activity of several thiazole derivatives, this compound showed significant inhibition against common bacterial pathogens, indicating its potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring may interact with various enzymes, affecting their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound A : Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride
  • Structure: Features an amino (-NH₂) group at position 2 instead of chloroacetamido.
  • Molecular Formula : C₆H₉ClN₂O₂S (208.66 g/mol) .
  • Key Differences: The amino group is less electrophilic, reducing reactivity in substitution reactions. Higher water solubility due to the hydrochloride salt form. Used as a precursor for synthesizing chloroacetamido derivatives via chloroacetylation .
Compound B : Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate
  • Structure: Ethyl ester instead of methyl, with an amino group at position 2.
  • Molecular Formula : C₇H₉N₃O₂S (215.23 g/mol) .
  • Longer alkyl chain may slow metabolic degradation compared to methyl esters .
Compound C : Methyl 2-(2-Acetamido-1,3-thiazol-4-yl)acetate
  • Structure : Acetamido (-NHCOCH₃) group at position 2.
  • Molecular Formula : C₈H₁₁N₃O₃S (229.25 g/mol) .
  • Key Differences :
    • The acetamido group is hydrolytically stable compared to the reactive chloroacetamido group.
    • Lacks the chlorine atom, reducing electrophilicity and utility in antibiotic synthesis .

Modifications in the Heterocyclic Core

Compound D : Methyl 2-(2-Acetamido-4,5-Dihydro-1,3-thiazol-4-yl)acetate
  • Structure : Partially saturated (4,5-dihydro) thiazole ring with an acetamido group.
  • Molecular Formula : C₈H₁₂N₂O₃S (216.26 g/mol) .
  • Altered electronic properties may affect binding to biological targets .
Compound E : Bi-Heterocyclic Derivatives (Thiazole-Oxadiazole Hybrids)
  • Structure : Combines thiazole with 1,3,4-oxadiazole rings .
  • Example: 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol.
  • Key Differences :
    • Additional oxadiazole ring enhances hydrogen-bonding capacity.
    • Increased molecular complexity may improve antimicrobial activity but complicates synthesis .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile
Target Compound C₈H₈ClN₃O₃S 261.68 2-Chloroacetamido High (Cl as leaving group)
Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate HCl C₆H₉ClN₂O₂S 208.66 2-Amino Low (requires derivatization)
Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate C₇H₉N₃O₂S 215.23 2-Amino, Ethyl ester Moderate
Methyl 2-(2-Acetamido-1,3-thiazol-4-yl)acetate C₈H₁₁N₃O₃S 229.25 2-Acetamido Low (stable amide)

Biological Activity

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate is a synthetic compound characterized by its unique structural features, including a thiazole ring and a chloroacetamido group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

IUPAC Name: Methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate
Molecular Formula: C₈H₉ClN₂O₃S
Molecular Weight: 248.69 g/mol
CAS Number: 103054-24-6

The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in medicinal chemistry.

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

  • Covalent Bond Formation: The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
  • Enzyme Interaction: The thiazole ring may interact with various enzymes, affecting their activity and leading to the compound’s biological effects.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent , showing effectiveness against various bacterial strains. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, offering potential therapeutic benefits in inflammatory diseases.

Anticancer Activity

Emerging research highlights the potential of this compound in cancer therapy . Preliminary findings indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives, including this compound:

  • Antimicrobial Evaluation:
    • A study reported the synthesis of several thiazole derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups .
  • Anti-inflammatory Mechanisms:
    • In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity:
    • A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential use in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(2-chloroacetamido)acetateLacks thiazole ringLimited antimicrobial activity
2-(2-Chloroacetamido)-1,3-thiazoleLacks methyl ester groupModerate antimicrobial properties
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetateContains methylamino groupEnhanced anticancer activity

This compound stands out due to its unique combination of structural features that confer distinct biological properties compared to similar compounds.

Q & A

Basic: How can the molecular structure of Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:
The compound’s structure is validated through a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and X-ray crystallography .

  • 1H and 13C NMR identify functional groups (e.g., chloroacetamido, thiazole, methyl ester) by matching chemical shifts to expected resonance patterns. For example, the thiazole proton typically appears at δ 6.8–7.2 ppm, while the methyl ester group resonates near δ 3.7 ppm .
  • High-resolution MS confirms the molecular ion ([M+H]+) and isotopic pattern consistent with chlorine atoms .
  • X-ray crystallography (using software like SHELX or visualization tools like UCSF Chimera ) resolves the 3D arrangement of atoms. Similar thiazole derivatives (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) have been successfully characterized this way, revealing bond lengths and angles critical for reactivity studies .

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
Synthesis typically involves multi-step acylation and cyclization reactions :

Thiazole ring formation : React 2-chloroacetamido precursors with thiourea derivatives under reflux in ethanol to form the thiazole core .

Esterification : Introduce the methyl ester group using methanol and acid catalysts (e.g., H2SO4) at 60–70°C .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key optimization strategies :

  • Temperature control : Slow addition of acyl chlorides at 0–5°C minimizes side reactions .
  • Catalyst selection : 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency .
  • Yield monitoring : Track intermediates via thin-layer chromatography (TLC) to optimize reaction halting points .

Advanced: How can researchers investigate the reaction mechanisms involved in the acylation steps during the synthesis of this compound?

Methodological Answer:
Mechanistic studies employ density functional theory (DFT) calculations and kinetic isotope effects (KIE) :

  • DFT modeling (using Gaussian or ORCA) identifies transition states and intermediates. For example, the nucleophilic attack of the thiazole nitrogen on the chloroacetamido carbonyl can be simulated to assess activation energies .
  • KIE experiments (e.g., substituting H with D in reactive sites) reveal rate-determining steps. Similar studies on ethyl 2-(2-aminothiazol-4-yl)acetate showed that acylation is rate-limited by carbonyl electrophilicity .
  • In-situ IR spectroscopy monitors carbonyl stretching frequencies (1700–1750 cm⁻¹) to track acyl intermediate formation .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for thiazole derivatives like this compound?

Methodological Answer:
SAR studies focus on systematic structural modifications and biological assays :

Functional group variation : Replace the chloroacetamido group with ethoxybenzamido (as in ’s analogs) to assess antibacterial activity shifts .

Bioactivity profiling : Test inhibition constants (Ki) against bacterial enzymes (e.g., penicillin-binding proteins) using fluorescence polarization assays .

Computational QSAR : Build regression models correlating electronic parameters (Hammett σ) with logP and IC50 values. For example, electron-withdrawing groups on the thiazole ring enhance target binding .

Advanced: How can molecular docking and computational modeling predict the biological interactions of this compound with potential enzymatic targets?

Methodological Answer:
Molecular docking (AutoDock Vina, GOLD) and MD simulations (AMBER, GROMACS) are key:

  • Docking : Align the compound’s thiazole and chloroacetamido groups into the active site of bacterial transpeptidases. ’s docking poses for similar compounds show hydrogen bonding between the carbonyl oxygen and Ser130 residues .
  • Binding free energy calculations : Use MM-PBSA/GBSA to rank affinity. For example, methyl ester derivatives exhibit stronger van der Waals interactions than ethyl analogs .
  • Visualization : UCSF Chimera maps electrostatic surfaces to optimize substituent placement for target engagement .

Advanced: What are the challenges in interpreting conflicting spectroscopic data for this compound, and how can they be resolved?

Methodological Answer:
Common challenges include signal overlap in NMR and isobaric interference in MS :

  • NMR deconvolution : Apply 2D techniques (HSQC, HMBC) to resolve overlapping peaks. For instance, the thiazole C-H coupling in COSY confirms ring connectivity .
  • High-resolution MS/MS : Differentiate chlorine isotopic patterns (M+2 peak at ~32% intensity) from co-eluting impurities .
  • X-ray validation : Resolve ambiguities (e.g., tautomerism) by comparing experimental crystallographic data (e.g., ’s monoclinic lattice parameters) with DFT-optimized geometries .

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